2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride
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Overview
Description
2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is a chemical compound with the molecular formula C12H16BrClN2O and a molecular weight of 319.63 g/mol . It is a high-purity piperidine compound known for its unique blend of reactivity and stability, making it valuable for research and development .
Mechanism of Action
Target of Action
The primary target of the compound 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is the hypoxia-inducible factor 1 (HIF-1) pathway . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its targets by activating the HIF-1 pathways . This activation leads to the induction of the expression of HIF-1α protein and downstream target gene p21 .
Biochemical Pathways
The activation of the HIF-1 pathways by this compound affects the transcription and expression of target genes, accelerating glycolysis in tumor cells . It also upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Result of Action
The molecular and cellular effects of the action of this compound include the induction of the expression of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the activation of the HIF-1 pathways by the compound .
Preparation Methods
The synthesis of 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride typically involves the reaction of 2-bromobenzoyl chloride with piperidine-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Comparison with Similar Compounds
2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride can be compared with other similar compounds, such as:
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but with a different substituent on the benzamide ring.
N-(piperidin-4-yl)benzamide derivatives: These compounds share the piperidine-4-yl group but differ in the substituents on the benzamide ring.
The uniqueness of this compound lies in its specific combination of the bromine atom and the piperidine-4-yl group, which imparts distinct reactivity and stability properties.
Properties
IUPAC Name |
2-bromo-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCKEGGNPKVQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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